3-Bromoacetanilide
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromoacetanilide and related compounds often involves palladium-catalyzed reactions. For example, the palladium-catalyzed reaction of o-alkynyltrifluoroacetanilides with 1-bromoalkynes can yield 2-substituted 3-alkynylindoles and 3-acylindoles, which are valuable intermediates in organic synthesis (Arcadi et al., 2005). Similarly, reactions with aryl bromides and triflates are used to synthesize 2-substituted 3-aryl- and heteroarylindoles (Cacchi et al., 2003).
Molecular Structure Analysis
The molecular structure of 3-Bromoacetanilide has been characterized through quantum chemical calculations and spectral techniques, including FT-IR, FT-Raman, and UV-Vis spectroscopy. These analyses provide detailed information on the vibrational modes, molecular orbital contributions, and electronic properties of the compound (Gnanasambandan et al., 2014).
Chemical Reactions and Properties
3-Bromoacetanilide participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds and complex molecular structures. For instance, it can react with tributyltin hydride in the presence of activated olefins to form 2,3-dihydrobenzofuran and 2,3-dihydroindole derivatives (Togo & Kikuchi, 1989). Additionally, its reactions with alpha-chymotrypsin have been studied, revealing insights into the compound's interaction with biological molecules (Ando & Gerig, 1982).
Scientific Research Applications
Thermal Analysis in Pharmaceuticals
3-Bromoacetanilide, a derivative of acetanilide, has been studied for its thermal behavior. It's used as an analgesic in the pharmaceutical industry. Research demonstrates that it undergoes endothermic processes due to melting and vaporization, highlighting its importance in understanding the thermal properties of pharmaceutical compounds (Vecchio, Catalani, Rossi, & Tomassetti, 2004).
Green Chemistry in Bromination Processes
In a study focused on greener chemistry practices, p-Bromoacetanilide was synthesized using environmentally safe methods. This method avoided hazardous substances and utilized water as a solvent, illustrating a safer approach to preparing commercially important bromo compounds, which are essential in various industries including pharmaceuticals (Pasricha, 2021).
Intermediate in Chemical Synthesis
3-Bromoacetanilide serves as a key intermediate in the synthesis of other compounds. For instance, it's used in the preparation of Nadifloxacin, an important antibiotic. This showcases its role in the synthesis of complex molecules and in the development of pharmaceuticals (Kumar, Bhashkar, & Bhavsar, 2016).
Spectroscopic Analysis
The compound's spectroscopic properties have been explored, providing insights into its structural and electronic characteristics. Such studies are crucial for understanding the molecular behavior of compounds used in various scientific applications (Gnanasambandan, Gunasekaran, & Seshadri, 2014).
Anticancer Research
In the field of cancer research, derivatives like 3-bromopyruvate have shown potential as anticancer agents. They target cancer cells' altered metabolism, offering a novel approach to cancer therapy (Azevedo-Silva et al., 2016).
properties
IUPAC Name |
N-(3-bromophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHOHJTVFUJJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211149 | |
Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoacetanilide | |
CAS RN |
621-38-5 | |
Record name | N-(3-Bromophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetanilide, 3'-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Bromoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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